molecular formula C17H20N4OS B2668438 5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866135-88-8

5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2668438
CAS No.: 866135-88-8
M. Wt: 328.43
InChI Key: JGULPAOPZROUOW-UHFFFAOYSA-N
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Description

“5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound. It is a type of triazolopyrimidine . Triazolopyrimidines have been widely studied due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine . Another method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes using iodobenzene diacetate at room temperature .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The molecular structure of related triazolopyrimidine compounds has been extensively studied, highlighting the potential biological activity of its coordination compounds. One study focused on the crystal structure of a similar compound, showcasing different supramolecular architectures based on hydrogen bonding interactions. This research sheds light on the compound's possible interactions and behaviors in biological systems, emphasizing the importance of its crystal environment (Canfora et al., 2010).

Synthesis and Chemical Behavior

The synthesis of triazolopyrimidines, including mechanisms like cyclization and condensation, has been a topic of interest due to their potential applications. Research on the synthesis of the triazolopyrimidine ring system through condensation of isothiosemicarbazones highlights the chemical versatility and potential for creating a variety of compounds with different properties and applications (Yamazaki, 1981).

Tautomerism and Structural Analysis

Studies on dihydroazolopyrimidines have explored the impact of substituents on tautomerism and structural stability. X-ray diffraction analysis has been used to understand the effects of bulky substituents on the planarity and stability of these compounds, offering insights into their chemical behavior and potential reactivity in biological systems (Desenko et al., 1993).

Pharmaceutical and Agrochemical Applications

Triazolopyrimidines are known for their significant role in various industries, including pharmaceuticals and agrochemistry. Their relevance in synthetic, analytical, and theoretical chemistry has been documented, along with their applications in information recording. This underscores the wide range of potential uses for compounds like 5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine (Fischer, 2007).

Safety and Hazards

The safety and hazards of “5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine” are not directly available from the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Properties

IUPAC Name

5,7-dimethyl-2-(4-phenoxybutylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-13-12-14(2)21-16(18-13)19-17(20-21)23-11-7-6-10-22-15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGULPAOPZROUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCCCCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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